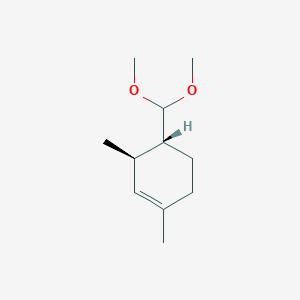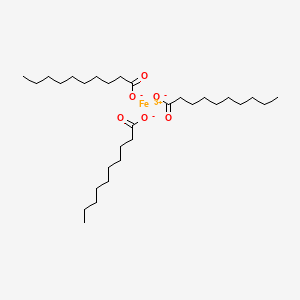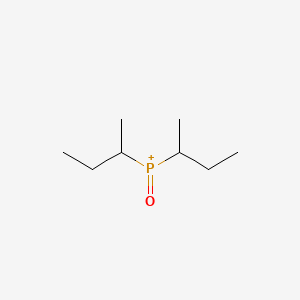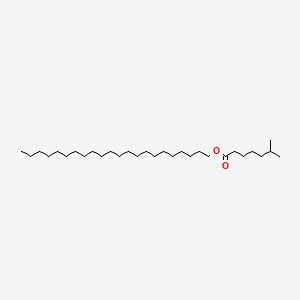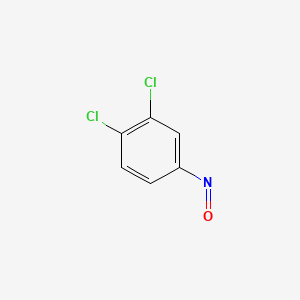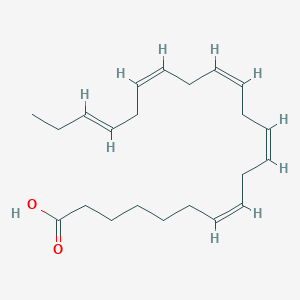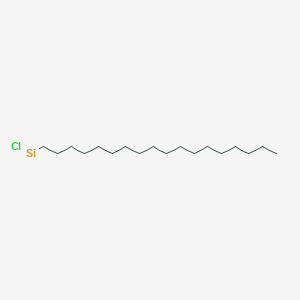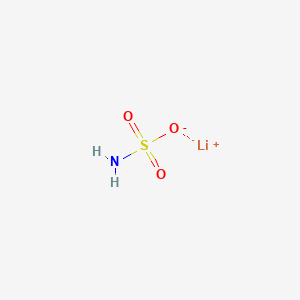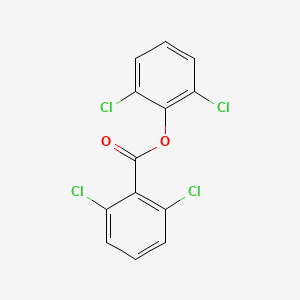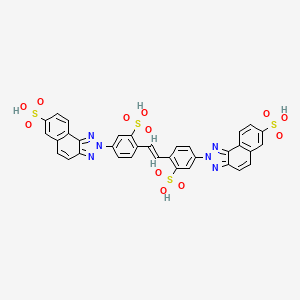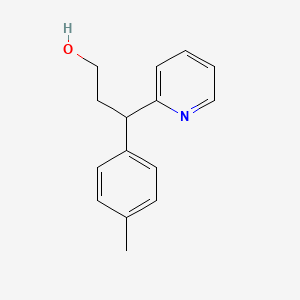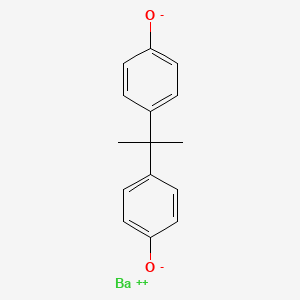
Barium(2+) 4,4'-isopropylidenebisphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+) 4,4’-isopropylidenebisphenolate: is a chemical compound with the molecular formula C15H14BaO2 This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of barium hydroxide with 4,4’-isopropylidenebisphenol in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ba(OH)2+C15H14O2→Ba(C15H14O2)2+2H2O
Industrial Production Methods: In industrial settings, the production of Barium(2+) 4,4’-isopropylidenebisphenolate may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Barium(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized bisphenol derivatives, while reduction may produce barium salts of reduced bisphenol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Barium(2+) 4,4’-isopropylidenebisphenolate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential applications in drug delivery systems and as a component in biomedical devices. Its interaction with biological molecules and cells is of particular interest to researchers.
Industry: In industrial applications, Barium(2+) 4,4’-isopropylidenebisphenolate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Barium(2+) 4,4’-isopropylidenebisphenolate involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Barium(2+) 4,4’-dihydroxybiphenylate
- Barium(2+) 4,4’-dihydroxybenzophenone
- Barium(2+) 4,4’-dihydroxybenzylidene
Uniqueness: Barium(2+) 4,4’-isopropylidenebisphenolate is unique due to its specific structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
94006-29-8 |
|---|---|
Fórmula molecular |
C15H14BaO2 |
Peso molecular |
363.60 g/mol |
Nombre IUPAC |
barium(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H16O2.Ba/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2 |
Clave InChI |
BEJJHZGDNWWKHM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


